![molecular formula C27H16ClN5OS B11464871 1'-Amino-1-(4-chlorobenzyl)-2-oxo-1,2-dihydrospiro[indole-3,3'-pyrido[2,1-b][1,3]benzothiazole]-2',4'-dicarbonitrile](/img/structure/B11464871.png)
1'-Amino-1-(4-chlorobenzyl)-2-oxo-1,2-dihydrospiro[indole-3,3'-pyrido[2,1-b][1,3]benzothiazole]-2',4'-dicarbonitrile
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Overview
Description
1’-Amino-1-(4-chlorobenzyl)-2-oxo-1,2-dihydrospiro[indole-3,3’-pyrido[2,1-b][1,3]benzothiazole]-2’,4’-dicarbonitrile is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features an indole moiety, which is a significant structure in many natural products and pharmaceuticals due to its biological activity .
Preparation Methods
The synthesis of 1’-Amino-1-(4-chlorobenzyl)-2-oxo-1,2-dihydrospiro[indole-3,3’-pyrido[2,1-b][1,3]benzothiazole]-2’,4’-dicarbonitrile involves multiple steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The subsequent steps involve the formation of the spiro structure through cyclization reactions, often using catalysts and specific reaction conditions to ensure the correct formation of the desired product .
Industrial production methods for such complex compounds typically involve optimizing these synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
1’-Amino-1-(4-chlorobenzyl)-2-oxo-1,2-dihydrospiro[indole-3,3’-pyrido[2,1-b][1,3]benzothiazole]-2’,4’-dicarbonitrile undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxo derivatives, while reduction can lead to various hydrogenated products .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, its indole moiety makes it a valuable compound for studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 1’-Amino-1-(4-chlorobenzyl)-2-oxo-1,2-dihydrospiro[indole-3,3’-pyrido[2,1-b][1,3]benzothiazole]-2’,4’-dicarbonitrile involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This can lead to the inhibition of certain biological processes, such as cell proliferation in cancer cells or the reduction of inflammation .
Comparison with Similar Compounds
Similar compounds include other spiro-indole derivatives and benzothiazole-containing molecules. Compared to these compounds, 1’-Amino-1-(4-chlorobenzyl)-2-oxo-1,2-dihydrospiro[indole-3,3’-pyrido[2,1-b][1,3]benzothiazole]-2’,4’-dicarbonitrile is unique due to its specific structure, which combines the indole and benzothiazole moieties in a spiro configuration.
Similar compounds include:
- Spiro[indole-3,3’-pyrrolidine] derivatives
- Benzothiazole derivatives
- Indole-2-carboxylate derivatives
Properties
Molecular Formula |
C27H16ClN5OS |
---|---|
Molecular Weight |
494.0 g/mol |
IUPAC Name |
1'-amino-1-[(4-chlorophenyl)methyl]-2-oxospiro[indole-3,3'-pyrido[2,1-b][1,3]benzothiazole]-2',4'-dicarbonitrile |
InChI |
InChI=1S/C27H16ClN5OS/c28-17-11-9-16(10-12-17)15-32-21-6-2-1-5-18(21)27(26(32)34)19(13-29)24(31)33-22-7-3-4-8-23(22)35-25(33)20(27)14-30/h1-12H,15,31H2 |
InChI Key |
FFCVIKDQRDBKTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3(C(=C(N4C5=CC=CC=C5SC4=C3C#N)N)C#N)C(=O)N2CC6=CC=C(C=C6)Cl |
Origin of Product |
United States |
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